7-(1-methyl-1H-pyrazol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-ISOPROPYL-7-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-7-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-isopropyl-1H-pyrazole with 2-chloro-4,6-dimethylpyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-ISOPROPYL-7-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
2-ISOPROPYL-7-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-ISOPROPYL-7-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents.
Imidazoles: Another class of heterocyclic compounds with similar biological activities.
Triazoles: Compounds with a triazole ring that exhibit comparable chemical reactivity.
Uniqueness
2-ISOPROPYL-7-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H14N6 |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
7-(2-methylpyrazol-3-yl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H14N6/c1-8(2)11-15-12-13-6-4-10(18(12)16-11)9-5-7-14-17(9)3/h4-8H,1-3H3 |
InChI Key |
VICVPZDIPPRYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=N1)C3=CC=NN3C |
Origin of Product |
United States |
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